Regioisomeric Identity: 2‑Cyclopropyl‑2‑hydroxypropyl vs. 3‑Cyclopropyl‑3‑hydroxypropyl Connectivity
The target compound possesses a 2‑cyclopropyl‑2‑hydroxypropyl substituent, distinguishing it from the regioisomer 1‑(3‑cyclopropyl‑3‑hydroxypropyl)‑3‑(3‑phenylpropyl)urea (CAS 1396782‑41‑4). In the cyclopropyl‑urea sEH inhibitor series reported by Takai et al., the position of the cyclopropane relative to the urea core was a critical determinant of potency; compounds with a trans‑2‑phenylcyclopropyl isocyanate-derived urea (i.e., cyclopropane directly attached to the urea nitrogen) exhibited human sEH IC₅₀ values ranging from 0.6 nM to >1000 nM depending on the appended phenoxy substituent [1]. Although the target compound has not been tested in the same assay, the hydroxy‑bearing quaternary carbon at the 2‑position creates a sterically and electronically distinct environment compared to the 3‑substituted isomer, which is expected to alter the H‑bond network with the catalytic tyrosines (Tyr388, Tyr465) of sEH [1]. No comparative enzymatic data are publicly available for either regioisomer.
| Evidence Dimension | Regiochemical connectivity of cyclopropyl-hydroxypropyl group |
|---|---|
| Target Compound Data | 2‑cyclopropyl‑2‑hydroxypropyl (CAS 1286712‑16‑0; SMILES: CC(O)(CNC(=O)NCCCc1ccccc1)C1CC1) |
| Comparator Or Baseline | 3‑cyclopropyl‑3‑hydroxypropyl isomer (CAS 1396782‑41‑4); no biological data available |
| Quantified Difference | No quantitative biological comparison available; structural difference inferred from SAR trend in Takai et al. where cyclopropane attachment position altered sEH IC₅₀ by >100‑fold [1] |
| Conditions | Structural analysis via SMILES comparison; SAR context from recombinant human sEH fluorescence assay (Epoxy Fluor 7, 25 μM, pH 7.0) [1] |
Why This Matters
Procurement of the incorrect regioisomer could introduce an untested variable into any SAR campaign, invalidating potency or selectivity hypotheses derived from cyclopropyl‑urea series data.
- [1] Takai, K.; Nakajima, T.; Takanashi, Y.; Sone, T.; Nariai, T.; Chiyo, N.; Nakatani, S.; Ishikawa, C.; Yamaguchi, N.; Fujita, K.; Yamada, K. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg. Med. Chem. 2014, 22 (5), 1548–1557. DOI: 10.1016/j.bmc.2014.01.040. View Source
